2-(2-Bromophenyl)cyclopropanecarboxylic acid
Description
2-(2-Bromophenyl)cyclopropanecarboxylic acid is a cyclopropane-derived carboxylic acid featuring a bromine atom at the ortho position of the phenyl ring. Cyclopropane rings are known for their unique strain and reactivity, making such compounds valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXGNJABBYVEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Bromophenyl)cyclopropanecarboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropane ring substituted with a bromophenyl group. This unique configuration contributes to its biological properties, making it a subject of interest in various studies.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives possessing cyclopropane structures have been evaluated for their effectiveness against bacterial strains, particularly focusing on their role as potential adjuvants in antibiotic therapies.
- Inhibitory Effects : The compound has shown promising inhibitory effects on O-Acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis. Inhibitors like UPAR415, which shares structural similarities with this compound, demonstrated potent activity against both OASS-A and OASS-B isoforms, suggesting a pathway for developing new antimicrobial agents .
Cytotoxicity
The cytotoxicity of this compound has been assessed in various cell lines. The results indicate that while some derivatives exhibit high toxicity at certain concentrations, others display low cytotoxic profiles, allowing for further investigation into their therapeutic potential.
| Compound | Concentration (µg/mL) | Toxicity Profile |
|---|---|---|
| UPAR415 | 32 | High |
| Compound 12h | 32 | Low |
| Compound 8f | Variable | Proliferative |
- Case Studies : In vitro studies involving bovine kidney cell lines revealed that compounds with lower toxicity profiles could be advanced for further testing as potential therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound and its analogs has been extensively studied. Modifications to the cyclopropane ring and the introduction of various substituents have been shown to influence biological activity significantly.
- Key Findings :
- Substituents at the phenyl ring can enhance or diminish antimicrobial activity.
- The presence of halogen atoms (like bromine) often correlates with increased potency against specific targets.
Potential Therapeutic Applications
Given its biological activities, this compound may hold promise in treating conditions such as bacterial infections and possibly other diseases linked to cysteine metabolism.
Scientific Research Applications
Agrochemical Development
Potential in Pesticide Formulations
One of the notable applications of 2-(2-Bromophenyl)cyclopropanecarboxylic acid is in the development of new agrochemicals. Research indicates that this compound can serve as a building block for designing novel pesticides that target specific agricultural pests while minimizing environmental impact .
Case Study: Insecticidal Activity
A study evaluated the insecticidal properties of derivatives of cyclopropanecarboxylic acids, including this compound. The findings suggested significant activity against common agricultural pests, demonstrating its potential utility in integrated pest management strategies.
Pharmaceutical Research
Role as a Pharmaceutical Intermediate
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various bioactive compounds. Its structural features facilitate the formation of complex molecules with therapeutic properties .
Case Study: Anticancer Compounds
Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. A specific study synthesized analogs based on this compound and tested their efficacy against breast cancer cells, revealing promising results that warrant further investigation into their mechanisms of action.
Synthetic Chemistry
Synthesis of Complex Organic Molecules
The compound serves as a versatile intermediate in organic synthesis, enabling chemists to construct more complex structures through various reactions such as nucleophilic substitutions and cycloadditions. Its unique cyclopropane structure allows for innovative synthetic pathways that are valuable in both academic and industrial settings .
Data Table: Synthetic Routes Involving this compound
| Reaction Type | Conditions | Products Generated |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Various substituted cyclopropanes |
| Cycloaddition | UV irradiation | Diels-Alder adducts |
| Esterification | Acid catalysis | Esters for pharmaceutical applications |
Comparison with Similar Compounds
Positional Isomers of Bromophenyl Derivatives
The position of the bromine substituent on the phenyl ring significantly influences physicochemical properties and reactivity:
- Key Findings: The 2-(2-bromophenyl) isomer is distinct from the 3- and 4-bromo analogs in electronic effects due to substituent positioning. The 1-(2-bromophenyl) isomer (CAS 124276-87-5) has a lower molecular weight (241.08 vs. ~257.08) due to differences in cyclopropane ring substitution patterns .
Halogen-Substituted Analogs
Replacing bromine with other halogens alters electronic properties and molecular weight:
- Key Findings: Fluorine substitution (CAS 879324-64-8) reduces molecular weight by ~20% compared to bromine analogs, enhancing solubility in polar solvents .
Functionalized Cyclopropane Derivatives
Additional functional groups modulate polarity and biological activity:
- Dual halogenation (e.g., bromine + fluorine) may enhance binding affinity in drug-receptor interactions .
Purity and Commercial Availability
Several analogs are available at 95% purity (e.g., CAS 91445-84-0, 124276-87-5), indicating standardized synthesis protocols . Fluorinated and chlorinated derivatives are less commonly reported, suggesting niche applications .
Preparation Methods
General Synthetic Strategy
The core synthetic approach to 2-(2-Bromophenyl)cyclopropanecarboxylic acid involves the cyclopropanation of 2-bromobenzaldehyde or its derivatives using diazo compounds under catalytic conditions. The reaction typically proceeds via metal-catalyzed carbene transfer from diazo precursors to the aldehyde substrate, followed by hydrolysis or ester cleavage to yield the carboxylic acid.
Catalytic One-Pot Cyclopropanation from Aldehydes
A well-documented method involves a one-pot catalytic process using copper(I) iodide (CuI) and triphenylphosphine as catalysts, combined with diazo compounds such as ethyl diazoacetate and diazomethane to form cyclopropane intermediates. This process can be conducted in various solvents including dichloromethane, toluene, and dichloroethane.
- Catalyst and ligand preparation: CuI (10 mg, 0.05 mmol) and triphenylphosphine (262 mg, 1.00 mmol) are stirred in an inert atmosphere with the chosen solvent (4 mL) until a clear solution forms.
- Substrate addition: 2-Bromobenzaldehyde (1.00 mmol) is added, and the mixture is heated (reflux or 80 °C depending on solvent).
- Diazo compound addition: Ethyl diazoacetate (2.00 mmol) is added in one portion; the reaction proceeds until completion monitored by GC, NMR, or TLC.
- Cyclopropane formation: After cooling to room temperature and then to -78 °C, a palladium catalyst (Pd2(dba)3 or Pd(OAc)2) is added, followed by slow addition of diazomethane to complete cyclopropanation.
- Purification: Solvent removal under reduced pressure and flash chromatography on silica gel yields the cyclopropane ester intermediate.
This ester intermediate can then be hydrolyzed to the corresponding carboxylic acid.
Hydrolysis to Carboxylic Acid
The cyclopropane ester obtained from the above procedure is subjected to hydrolysis under acidic or basic conditions to convert the ester group into the carboxylic acid.
- Typical hydrolysis conditions: Treatment with aqueous sodium hydroxide or hydrochloric acid under reflux.
- Work-up: Acidification (if base hydrolysis) and extraction yield the free acid, this compound.
Solvent and Reaction Medium Considerations
The choice of solvent influences the reaction yield and purity. Data from related cyclopropanation reactions suggest:
| Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|
| Dichloromethane | Reflux | 69 - 85 | Good solubility, easy work-up |
| Toluene | 80 °C | 69 - 77 | Higher boiling point, slower reaction |
| Dichloroethane | 80 °C | 77 - 85 | Good balance of polarity and boiling point |
These solvents support the catalytic cycle and facilitate the formation of cyclopropane intermediates efficiently.
Stock Solution Preparation and Solubility
For experimental and formulation purposes, stock solutions of this compound are prepared according to solubility data, with solvents such as DMSO, PEG300, Tween 80, corn oil, and water used in sequence to maintain solution clarity.
Stock Solution Preparation Table:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 4.148 mL | 20.74 mL | 41.48 mL |
| 5 mM Solution | 0.8296 mL | 4.148 mL | 8.296 mL |
| 10 mM Solution | 0.4148 mL | 2.074 mL | 4.148 mL |
Preparation involves dissolving the compound in DMSO first, followed by gradual addition of co-solvents ensuring clarity at each step.
Analytical and Characterization Techniques
- Monitoring: Reaction progress is monitored by gas chromatography (GC), proton nuclear magnetic resonance (1H NMR), and thin-layer chromatography (TLC).
- Spectral data: 1H and 13C NMR, infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) confirm the structure and purity of intermediates and final products.
- Purification: Flash chromatography on silica gel using ethyl acetate/hexanes mixtures is standard for isolating products.
Summary Table of Preparation Methods
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(2-Bromophenyl)cyclopropanecarboxylic acid, and what purification challenges are commonly encountered?
- Methodological Answer : The synthesis typically involves cyclopropanation of a brominated styrene derivative followed by carboxylation. For example, analogous protocols for cyclopropane-containing carboxylic acids (e.g., 2-(4-Bromophenyl)cyclopropanecarboxylic acid ) use transition-metal-catalyzed cross-coupling or cycloaddition reactions. Challenges include isolating the cyclopropane intermediate due to steric strain and ensuring regioselective bromination. Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or chromatography on silica gel with ethyl acetate/hexane gradients is often required .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the cyclopropane ring (characteristic upfield shifts for protons on the ring) and bromophenyl substitution pattern (e.g., coupling constants for ortho-bromine in aromatic regions) .
- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS in negative ion mode is optimal for purity assessment, as the carboxylic acid group enhances ionization efficiency .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for cyclopropane derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The cyclopropane ring introduces angle strain, which can destabilize transition states in coupling reactions. Computational studies (DFT) on analogous compounds (e.g., 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid) suggest that electron-withdrawing groups (e.g., carboxylic acid) reduce electron density at the bromine site, slowing oxidative addition in palladium-catalyzed reactions. Steric hindrance from the ortho-bromine further complicates catalyst accessibility. Optimizing ligand systems (e.g., bulky phosphines like SPhos) and using microwave-assisted heating can improve yields .
Q. What strategies are recommended for resolving contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from subtle variations in reaction conditions (e.g., moisture sensitivity of intermediates, catalyst loading). For example, studies on 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid highlight the need for inert atmospheres and anhydrous solvents to prevent dehalogenation . Systematic Design of Experiments (DoE) approaches, including fractional factorial designs, can identify critical variables (e.g., temperature, stoichiometry) affecting reproducibility .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can assess interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). For analogs like 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid, QSAR models correlate halogen placement with binding affinity. Free-energy perturbation (FEP) calculations further refine predictions of substituent effects on potency .
Q. What analytical approaches are used to detect and quantify degradation products or impurities in this compound?
- Methodological Answer : Accelerated stability studies (ICH guidelines) under forced degradation (heat, light, pH extremes) combined with LC-MS/MS can identify degradation pathways. For example, decarboxylation or cyclopropane ring-opening products are monitored using high-resolution mass spectrometry. Impurity profiling for brominated byproducts (e.g., dibromo derivatives) requires ICP-MS for trace metal analysis if palladium catalysts are used .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
